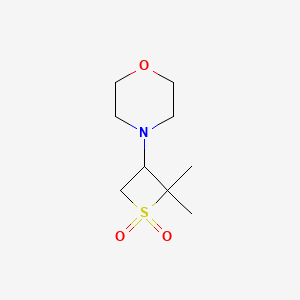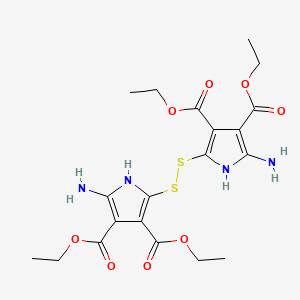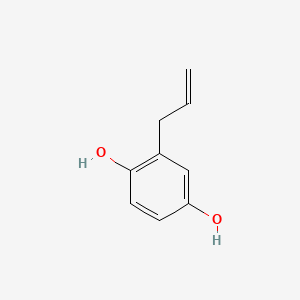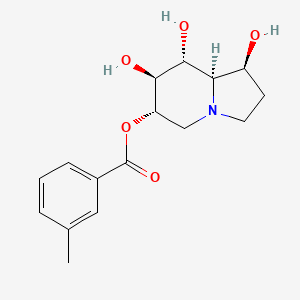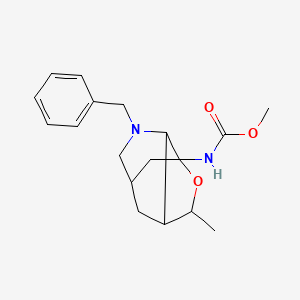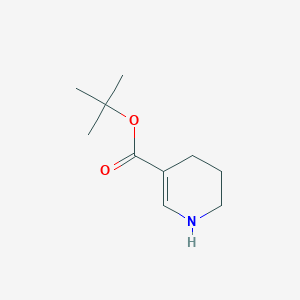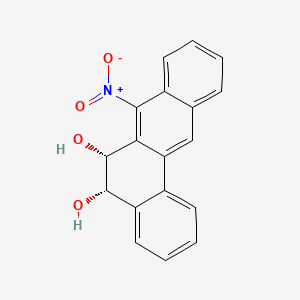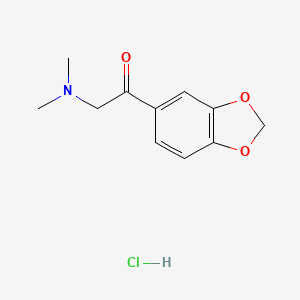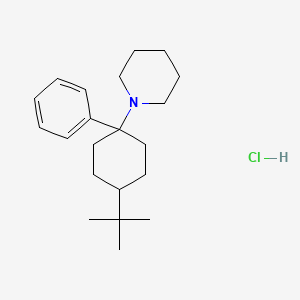
Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride: is a chemical compound with the molecular formula C21H33N.ClH and a molecular weight of 336.01 . It is known for its unique structure, which includes a piperidine ring substituted with a 4-tert-butyl-1-phenylcyclohexyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride typically involves the reaction of piperidine with 4-tert-butyl-1-phenylcyclohexyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenated compounds, organic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives.
Substitution: Functionalized derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis, it is used to study reaction mechanisms and develop new synthetic pathways.
Biology: It is employed in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Research on this compound includes its potential therapeutic applications, such as its effects on neurological pathways.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride: can be compared to other piperidine derivatives, such as:
Uniqueness: The presence of the 4-tert-butyl group in this compound imparts unique steric and electronic properties, distinguishing it from other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.
Eigenschaften
CAS-Nummer |
21594-80-9 |
|---|---|
Molekularformel |
C21H34ClN |
Molekulargewicht |
336.0 g/mol |
IUPAC-Name |
1-(4-tert-butyl-1-phenylcyclohexyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H33N.ClH/c1-20(2,3)18-12-14-21(15-13-18,19-10-6-4-7-11-19)22-16-8-5-9-17-22;/h4,6-7,10-11,18H,5,8-9,12-17H2,1-3H3;1H |
InChI-Schlüssel |
AXRGSPBHAQOVBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


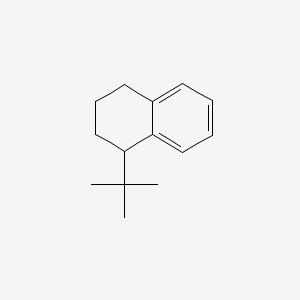
![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)

